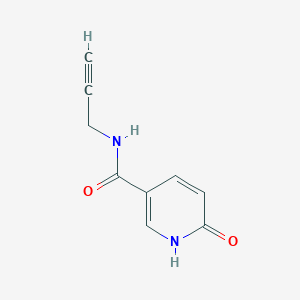
2-N-(3-ethoxypropyl)pyridine-2,3-diamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine consists of a pyridine ring with an ethoxypropyl group and two amine groups attached. The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine include its molecular weight (195.26 g/mol) and molecular formula (C10H17N3O). More detailed properties such as melting point, boiling point, and density can be found in chemical databases .Aplicaciones Científicas De Investigación
Catalysis
2-N-(3-ethoxypropyl)pyridine-2,3-diamine derivatives are utilized in catalysis. For instance, Nyamato et al. (2015) demonstrated that (imino)pyridine ligands, including variants similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, were synthesized and used to form palladium complexes. These complexes exhibited high catalytic activities in ethylene dimerization, showcasing their potential as selective ethylene dimerization catalysts (Nyamato et al., 2015).
Dye and Pigment Stability
In the dye industry, derivatives of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine have been found to significantly improve dye stability. Zhao et al. (2017) reported that a series of azo dyes prepared using derivatives demonstrated extremely high pH stability, attributed to the introduction of 3-methoxypropylamino groups. This represents a valuable advancement in the design of stable dyes for various applications (Zhao et al., 2017).
Synthesis and Properties of Compounds
Research by Kudyakova et al. (2014) explored the reactions of compounds related to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, leading to the creation of 2-hetarylaminomethylidene derivatives. These compounds demonstrated moderate tuberculostatic effects, highlighting their potential medicinal applications. Furthermore, these derivatives were used as ligands to obtain coordination compounds with metal ions (Kudyakova et al., 2014).
Fluorescent Polyimides and Chemosensors
Diamine derivatives containing pyridine, such as those similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, have been used in the synthesis of novel polyimides. These polyimides exhibit properties like high thermal stability, optical transparency, and fluorescence, making them useful in various applications like chemosensors. This is evidenced by the work of Liaw et al. (2007), who synthesized a diamine with a pyridine group for the preparation of a poly(pyridine−imide) that showed strong fluorescence upon protonation (Liaw et al., 2007).
Coordination Chemistry
Compounds similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine are significant in coordination chemistry. For example, Halcrow (2005) reviewed the synthesis of ligands like 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-N-(3-ethoxypropyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBSRASTSVLYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-Ethoxypropyl)pyridine-2,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)







![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)

![4-[(2,5-Dichlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1414854.png)

![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)
